4-(2-Benzenesulfonylphenyl)piperazine
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Overview
Description
4-(2-benzenesulfonylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-benzenesulfonylphenyl)piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines.
Ring Opening of Aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-benzenesulfonylphenyl)piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
4-(2-benzenesulfonylphenyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-benzenesulfonylphenyl)piperazine involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects . The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: Used for angina pectoris, it shares the piperazine moiety but has different therapeutic applications.
Aripiprazole: An antipsychotic drug that also contains a piperazine ring.
Quetiapine: Another antipsychotic with a piperazine structure.
Uniqueness
4-(2-benzenesulfonylphenyl)piperazine is unique due to its specific sulfonylphenyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to other piperazine derivatives .
Properties
Molecular Formula |
C16H18N2O2S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)phenyl]piperazine |
InChI |
InChI=1S/C16H18N2O2S/c19-21(20,14-6-2-1-3-7-14)16-9-5-4-8-15(16)18-12-10-17-11-13-18/h1-9,17H,10-13H2 |
InChI Key |
QHMSQHVDMJCBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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